Piperidine, 1-(3-azetidinyl)-4-ethoxy-
Description
Chemical Identity and Nomenclature
Piperidine, 1-(3-azetidinyl)-4-ethoxy- possesses the molecular formula C₁₀H₂₀N₂O and is assigned the Chemical Abstracts Service registry number 178311-62-1. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 1-(azetidin-3-yl)-4-ethoxypiperidine. This nomenclature reflects the structural hierarchy where the piperidine ring serves as the parent structure, with the azetidine group attached at the 1-position and an ethoxy group positioned at the 4-position of the piperidine ring.
The compound belongs to the broader class of substituted piperidines, which represent one of the most prevalent heterocyclic frameworks in pharmaceutical chemistry. The systematic name emphasizes the spatial arrangement of functional groups and provides unambiguous identification for chemical databases and research documentation. Alternative nomenclature variations may include descriptive names that highlight specific structural features, though the systematic approach remains the standard for scientific literature and regulatory documentation.
The molecular structure incorporates two distinct nitrogen-containing heterocycles: the six-membered piperidine ring in the sp³-hybridized state and the four-membered azetidine ring. The ethoxy substituent introduces additional conformational flexibility and potential hydrogen bonding interactions, contributing to the compound's overall three-dimensional structure and physicochemical properties. This structural complexity necessitates careful consideration of stereochemical implications and conformational preferences in both synthetic and biological contexts.
Historical Context in Heterocyclic Chemistry
The development of piperidine chemistry traces its origins to the mid-nineteenth century, when Thomas Anderson first reported piperidine in 1850, followed independently by Auguste Cahours in 1852. These pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational understanding of this heterocyclic system. The historical progression of piperidine chemistry has been marked by continuous expansion of synthetic methodologies and increasing recognition of its pharmaceutical importance.
Azetidine chemistry emerged later in the historical timeline of heterocyclic research, with four-membered nitrogen-containing rings presenting unique synthetic challenges due to ring strain considerations. The combination of piperidine and azetidine moieties in a single molecular framework represents a relatively recent development in heterocyclic chemistry, reflecting advances in synthetic methodology and growing appreciation for multi-ring systems in drug design.
The industrial production of piperidine through hydrogenation of pyridine over molybdenum disulfide catalysts established practical access to the parent heterocycle. This synthetic advancement enabled the systematic exploration of piperidine derivatives, including complex substituted variants such as Piperidine, 1-(3-azetidinyl)-4-ethoxy-. The historical evolution of synthetic organic chemistry has provided the methodological foundation necessary for constructing sophisticated heterocyclic architectures that incorporate multiple ring systems with precise substitution patterns.
Contemporary heterocyclic chemistry has witnessed an explosion of interest in multi-ring nitrogen-containing compounds, driven by their prevalence in biologically active natural products and synthetic pharmaceuticals. The development of Piperidine, 1-(3-azetidinyl)-4-ethoxy- exemplifies this trend, representing the convergence of traditional piperidine chemistry with modern synthetic strategies for constructing complex molecular architectures.
Significance in Medicinal Chemistry Research
The unique structural features of Piperidine, 1-(3-azetidinyl)-4-ethoxy- offer multiple opportunities for molecular recognition and biological activity. The presence of two nitrogen atoms provides potential sites for hydrogen bonding and electrostatic interactions with biological targets. The ethoxy substituent introduces lipophilic character while maintaining hydrogen bonding capability through the oxygen atom. These structural elements combine to create a molecule with balanced hydrophilic and lipophilic properties, potentially favorable for biological activity and pharmaceutical development.
Research investigations have demonstrated the importance of chiral centers in piperidine-containing compounds, with stereochemical configuration significantly influencing biological activity. While the specific stereochemical implications for Piperidine, 1-(3-azetidinyl)-4-ethoxy- require detailed investigation, the presence of multiple stereocenters suggests potential for stereoselective biological interactions. The development of enantioselective synthetic methodologies for such compounds represents an active area of research interest.
The multi-target directed ligand approach in modern drug discovery has heightened interest in compounds containing multiple pharmacophoric elements. Piperidine, 1-(3-azetidinyl)-4-ethoxy- exemplifies this concept by incorporating structural features that may interact with multiple biological targets simultaneously. This characteristic aligns with contemporary therapeutic strategies that seek to address complex diseases through modulation of multiple pathways rather than single-target approaches.
Research Objectives and Scope
The research objectives surrounding Piperidine, 1-(3-azetidinyl)-4-ethoxy- encompass multiple interconnected areas of scientific investigation. Primary objectives include the development of efficient synthetic methodologies for compound preparation, comprehensive characterization of physicochemical properties, and evaluation of biological activity across relevant therapeutic targets. These objectives reflect the multidisciplinary nature of modern pharmaceutical research, requiring integration of synthetic organic chemistry, analytical chemistry, and biological evaluation.
Synthetic methodology development represents a crucial research objective, given the structural complexity of Piperidine, 1-(3-azetidinyl)-4-ethoxy-. The construction of both piperidine and azetidine ring systems, combined with precise substitution patterns, demands sophisticated synthetic strategies. Research efforts focus on developing scalable, cost-effective synthetic routes that provide access to the target compound and related analogs for structure-activity relationship studies.
| Research Domain | Primary Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Chemistry | Method development for efficient preparation | Scalable synthetic routes |
| Analytical Chemistry | Comprehensive characterization of properties | Complete physicochemical profile |
| Biological Evaluation | Assessment of therapeutic potential | Activity-structure relationships |
| Computational Studies | Molecular modeling and prediction | Structure-based design insights |
Physicochemical characterization objectives encompass determination of fundamental properties such as solubility, stability, and permeability characteristics. These investigations provide essential information for pharmaceutical development and help establish structure-property relationships that guide future compound design efforts. Advanced analytical techniques enable detailed molecular characterization, including conformational analysis and intermolecular interaction studies.
The scope of biological evaluation extends across multiple therapeutic areas, reflecting the diverse pharmacological potential of piperidine-containing compounds. Research efforts examine interactions with various protein targets, including receptors, enzymes, and ion channels. The multi-ring structure of Piperidine, 1-(3-azetidinyl)-4-ethoxy- suggests potential for selective biological activity, making comprehensive biological profiling a research priority.
Computational chemistry objectives involve molecular modeling studies to predict biological activity, optimize synthetic strategies, and understand molecular recognition mechanisms. These investigations complement experimental efforts and provide theoretical frameworks for interpreting observed biological activities. The integration of computational and experimental approaches accelerates research progress and enhances understanding of structure-activity relationships.
Properties
CAS No. |
178311-62-1 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.283 |
IUPAC Name |
1-(azetidin-3-yl)-4-ethoxypiperidine |
InChI |
InChI=1S/C10H20N2O/c1-2-13-10-3-5-12(6-4-10)9-7-11-8-9/h9-11H,2-8H2,1H3 |
InChI Key |
FFNQNAJPYFMJSR-UHFFFAOYSA-N |
SMILES |
CCOC1CCN(CC1)C2CNC2 |
Synonyms |
1-(3-AZETIDINYL)-4-ETHOXY-PIPERIDINE |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3-Phenylbutyl)piperidine Derivatives
Compounds such as RC-33 and its analogs (e.g., compounds 11, 57, 60) share the 1-(3-phenylbutyl)piperidine scaffold. These derivatives exhibit variable binding modes to S1R, influenced by hydrophobic substituents at position 3. For example:
1-Ethyl-4-(1H-pyrazol-4-yl)piperidine (Compound 3)
Used in pyrido[3,4-d]pyrimidin-4-one synthesis (e.g., compound 33b), this derivative highlights the role of piperidine in facilitating nucleophilic substitution reactions. The ethoxy group in the target compound may similarly enhance solubility and reactivity in synthetic pathways .
1-Benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine (E2020)
A potent AChE inhibitor (IC50 = 5.7 nM), E2020 demonstrates the importance of aromatic substituents for enzyme affinity. The 4-ethoxy group in the target compound may offer comparable electronic effects but lacks the indanone moiety critical for E2020’s activity .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Piperidine Derivatives
Lipophilicity and Bioavailability
- The ethoxy group in the target compound increases logP compared to methyl-substituted analogues (e.g., 1-(3-azetidinyl)-2,6-dimethylpiperidine, CAS 752180-92-0) but remains less lipophilic than phenylbutyl derivatives .
- Azetidinyl’s constrained geometry may improve metabolic stability over flexible alkyl chains .
Receptor Binding and Selectivity
- S1R Ligands : Piperidine derivatives with hydrophobic 4-substituents (e.g., ethoxy) show enhanced cavity fit, but azetidinyl’s smaller size may reduce off-target interactions compared to phenylbutyl groups .
- AChE Inhibition: Ethoxy groups are less effective than E2020’s indanone moiety in interacting with the catalytic site, suggesting lower AChE affinity .
Preparation Methods
Formation of Azetidine Derivatives
The azetidine moiety in piperidine, 1-(3-azetidinyl)-4-ethoxy- is typically synthesized via hydrogenation or deprotection of protected precursors. A prominent method involves the use of t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (17 ) as a starting material. Fluorination using tetrabutylammonium fluoride under reflux generates intermediate 19 , which undergoes HCl-mediated deprotection to yield the azetidine synthon 20 . Alternative routes described in patent literature utilize palladium-catalyzed hydrogenation at elevated pressures (40–60 psi) and temperatures (60°C) to saturate azetidine precursors, achieving complete conversion within 72 hours.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Optimal solvent systems vary by reaction stage:
-
Hydrogenation : Methanol or ethanol at 60°C under 40–60 psi H₂ pressure.
-
Deprotection : Ethanol or methanol with HCl gas bubbled at 0°C, followed by reflux.
-
Coupling : Polar aprotic solvents like DMSO or DMF at 60–120°C.
Elevated temperatures (e.g., 120°C in DMSO) accelerate aryl ether formation but risk side reactions, necessitating rigorous monitoring via NMR or LC-MS.
Catalytic Systems
-
Palladium Catalysts : Pd(OH)₂/C (20% loading) enables efficient hydrogenation of benzyl-protected intermediates.
-
Acid Catalysts : Gaseous HCl or aqueous HCl (4 M) cleaves t-butoxycarbonyl (Boc) groups quantitatively.
Industrial-Scale Production Strategies
Scalable Synthetic Routes
Industrial protocols prioritize cost-effective and environmentally benign processes. For example, sodium borohydride reduction in methanol under argon atmosphere achieves high yields (85–90%) while minimizing waste. Large-scale hydrogenation employs recycled palladium catalysts to reduce costs, with batch sizes exceeding 500 liters.
Green Chemistry Innovations
Recent advances include:
-
Solvent Recycling : Methanol and ethanol are distilled and reused in subsequent batches.
-
Catalyst Recovery : Palladium on carbon is filtered and reactivated via thermal treatment.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC with UV detection (λ = 254 nm) resolves residual starting materials and byproducts, ensuring ≥98% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Conditions |
|---|---|---|---|
| Hydrogenation | Pd(OH)₂/C, H₂ (60 psi), 60°C | 89.5 | Methanol, 72 hours |
| Acid Deprotection | 4 M HCl, reflux | 73 | Ethanol, 12 hours |
| Coupling | K₂CO₃, DMSO, 120°C | 62 | 5 hours |
The hydrogenation route offers the highest yield but requires specialized equipment for high-pressure reactions. Acid-mediated deprotection is simpler but generates stoichiometric HCl waste .
Q & A
Q. Methodological Answer :
- NMR : 1H/13C NMR identifies ethoxy (-OCH2CH3) protons (δ ~1.3–1.5 ppm for CH3, δ ~3.4–3.6 ppm for OCH2) and azetidinyl ring protons (δ ~2.5–3.2 ppm).
- IR : Stretching frequencies for C-O (~1250 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns. Cross-reference with databases like PubChem ensures accuracy.
Advanced Question: How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
Methodological Answer :
Contradictions often arise from impurities or hydration states. Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for solvent content. Solubility parameters (Hansen solubility parameters) computed via molecular dynamics simulations (e.g., COSMO-RS) provide theoretical validation. Experimental validation should include phase diagrams in binary solvent systems (e.g., water/ethanol) .
Basic Question: What safety protocols are essential when handling 1-(3-azetidinyl)-4-ethoxypiperidine?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dichloromethane ).
- Emergency Response : For skin contact, wash with 0.9% saline; for inhalation, move to fresh air and monitor for respiratory distress.
- Storage : Inert atmosphere (N2 or Ar) at –20°C to prevent degradation. Documented SDS guidelines from analogous compounds (e.g., ) should inform protocols.
Advanced Question: What strategies mitigate N-oxide formation during storage of azetidinyl-piperidine derivatives?
Methodological Answer :
N-Oxidation is pH- and oxygen-dependent. Strategies include:
- Antioxidants : Add 0.1% BHT or ascorbic acid to solutions.
- Packaging : Use amber vials with oxygen-scavenging caps.
- Analytical Monitoring : Track oxidation via LC-MS (monitoring [M+16] peaks) or UV-Vis spectroscopy (λ ~240 nm for N-oxides). Accelerated stability studies (40°C/75% RH for 1 month) predict long-term behavior .
Basic Question: How is the compound’s purity validated in pharmacological studies?
Q. Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis within ±0.4% of theoretical values.
- Counterion Quantification : Ion chromatography for salts (e.g., hydrochloride) .
Advanced Question: What computational tools predict the compound’s pharmacokinetic (PK) properties?
Q. Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
- Molecular Dynamics : GROMACS simulates membrane permeability.
- In Silico Metabolism : Meteor Nexus predicts Phase I/II metabolites. Validate with in vitro hepatocyte assays .
Basic Question: What biological assays are suitable for preliminary activity screening?
Q. Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity via ADP-Glo™).
- Cell Viability : MTT or CellTiter-Glo® assays in relevant cell lines (e.g., HEK293 for GPCR targets).
- Binding Affinity : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Q. Methodological Answer :
- Analog Synthesis : Modify ethoxy chain length (e.g., propoxy vs. methoxy) or azetidinyl substituents (e.g., methyl vs. phenyl).
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic fields with activity.
- Crystallography : Resolve target-ligand complexes (e.g., protein data bank structures) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
